Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate
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Overview
Description
Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the 3-position and a 2-chlorobenzyl group at the 4-position of the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the benzoate can be obtained.
Hydrolysis Products: The major products of hydrolysis are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used in the design and development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and 2-chlorobenzyl groups can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Methyl 4-bromobenzoate: Similar in structure but lacks the 2-chlorobenzyl group, making it less versatile in certain synthetic applications.
Methyl 3-bromo-4-hydroxybenzoate: Contains a hydroxyl group instead of the 2-chlorobenzyl group, which can lead to different reactivity and applications.
Uniqueness: Methyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is unique due to the presence of both the bromine and 2-chlorobenzyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications .
Properties
Molecular Formula |
C15H12BrClO3 |
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Molecular Weight |
355.61 g/mol |
IUPAC Name |
methyl 3-bromo-4-[(2-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H12BrClO3/c1-19-15(18)10-6-7-14(12(16)8-10)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 |
InChI Key |
ADHKBHLJCJFWJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
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